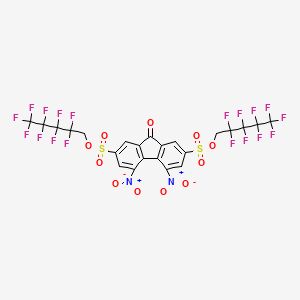![molecular formula C18H11Cl4NOS2 B2983434 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide CAS No. 251096-88-5](/img/structure/B2983434.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C18H11Cl4NOS2 and a formula weight of 463.23 . It’s also known by other synonyms such as “N-(3,4-dichlorophenyl)-3-{[(3,4-dichlorophenyl)methyl]sulfanyl}thiophene-2-carboxamide” and "2-Thiophenecarboxamide, N-(3,4-dichlorophenyl)-3-[[(3,4-dichlorophenyl)methyl]thio]-" .
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various chemical derivatives, showcasing its versatility in organic chemistry. For instance, its derivatives have been synthesized and characterized for potential applications in various fields. (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure and Cytotoxicity Assays
- Research involving the compound has also focused on its molecular structure optimization. Studies have investigated its potential as an anticancer agent, examining its cytotoxic effects against various cell lines. This highlights the potential biomedical applications of the compound. (Mabkhot et al., 2016).
Application in Polymer Synthesis
- The compound is instrumental in the development of high-performance materials. Its derivatives have been used in synthesizing transparent polyimides with high refractive indices and good thermomechanical stabilities, indicating its significance in material science and engineering. (Tapaswi et al., 2015).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties, indicating its potential in the development of new antibacterial and antifungal agents. (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Heavy Metal Ion Adsorption
- The compound's derivatives have been studied for their ability to adsorb heavy metal ions from solutions. This suggests its potential application in environmental remediation, particularly in the removal of toxic metals from wastewater. (Ravikumar et al., 2011).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4NOS2/c19-12-3-1-10(7-14(12)21)9-26-16-5-6-25-17(16)18(24)23-11-2-4-13(20)15(22)8-11/h1-8H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIOQPBLNNZOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
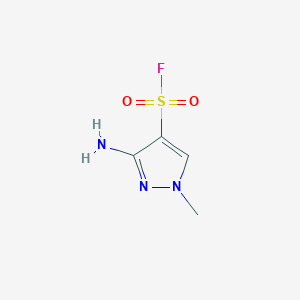

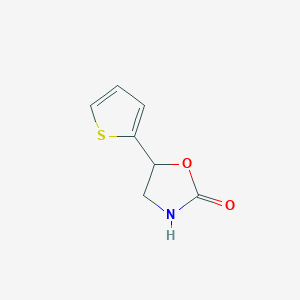
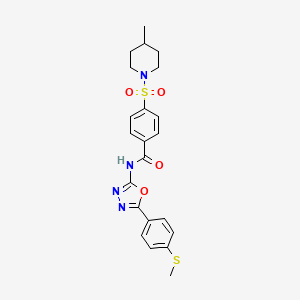
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)
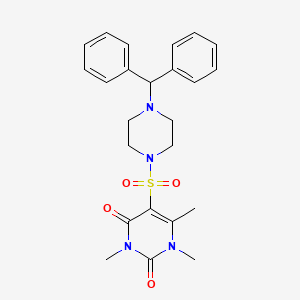


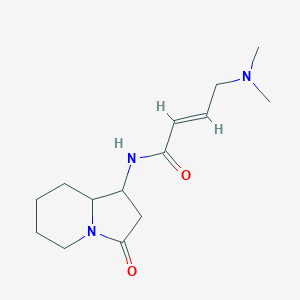
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
